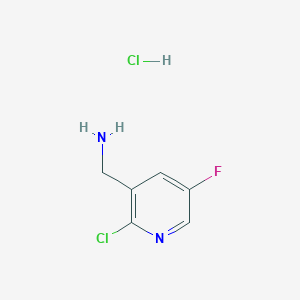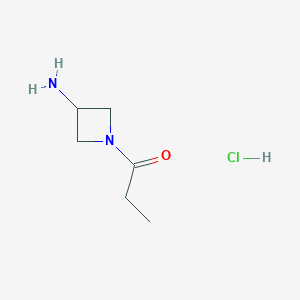
(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including halogenation, amination, and the use of various catalytic systems to introduce specific functional groups into the pyridine ring. For instance, one study describes the synthesis of novel aryloxyethyl derivatives of methanamine as serotonin receptor agonists, highlighting the complexity and specificity of synthetic routes for such compounds (Sniecikowska et al., 2019).
Applications De Recherche Scientifique
Biased Agonists in Antidepressant Research
A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which includes compounds structurally related to (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride, revealed their potential as "biased agonists" at serotonin 5-HT1A receptors. These compounds, particularly one designated as NLX-204, showed promising properties as antidepressant drug candidates due to their robust antidepressant-like activity and high selectivity in the SafetyScreen44 panel (Sniecikowska et al., 2019).
Catalysis in Organic Synthesis
Research on Ni(II) complexes of tripodal N4 ligands, which includes compounds related to (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride, demonstrated their use in catalyzing oxidation reactions and C-O coupling reactions of phenols with aryl halides. These complexes showed efficiency in catalyzing the oxidation of cyclohexane and adamantane (Kerbib et al., 2020).
Novel Synthesis for Antibacterial and Antifungal Agents
A compound structurally similar to (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride, namely (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for its antibacterial and antifungal activities. This research highlights the potential of such compounds in the development of new antimicrobial agents (Rao et al., 2013).
Halogen-rich Intermediates in Medicinal Chemistry
The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, an isomer closely related to (2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride, was explored as a valuable building block in medicinal chemistry. This research underscores the importance of such halogen-rich intermediates in the synthesis of complex medicinal compounds (Wu et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(2-chloro-5-fluoropyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHDDALAGUYYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride | |
CAS RN |
1820685-17-3 |
Source


|
| Record name | (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)


![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)
![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)